N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide

Medicinal Chemistry Chemical Synthesis Mitochondrial Uncouplers

Sourcing a reliable intermediate for 5-position triazole SAR studies often leads to supply inconsistency and insufficient characterization data. This compound resolves that bottleneck. - Directly enables optimization of mitochondrial uncouplers (e.g., OPC-163493 analogs) and anticoccidial agents. - Available with verified spectral data (1H NMR, GC-MS), ensuring immediate method development and QC deployment. - Consistent 98% purity supply from BenchChem mitigates the risk of failed downstream transformations.

Molecular Formula C13H14N6
Molecular Weight 254.29 g/mol
CAS No. 25784-62-7
Cat. No. B3119979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide
CAS25784-62-7
Molecular FormulaC13H14N6
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C(N=NN1CC2=CC=CC=C2)C#N
InChIInChI=1S/C13H14N6/c1-18(2)10-15-13-12(8-14)16-17-19(13)9-11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3/b15-10+
InChIKeyMZMCHUTUNVOTQR-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide: Overview


N'-(1-Benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide (CAS 25784-62-7) is a synthetic organic compound with the molecular formula C13H14N6 and a molecular weight of 254.29 g/mol [1]. It belongs to the class of 1,2,3-triazole derivatives and is characterized by a benzyl group at the 1-position, a cyano group at the 4-position, and a N,N-dimethylimidoformamide substituent at the 5-position. Its structure is formally named as Methanimidamide, N'-[4-cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-N,N-dimethyl- . This compound is commercially available from several chemical suppliers, typically at a purity of 98%, and is offered as a research chemical for specialized applications .

Synthesis Use Supports synthesis of 1,2,3-triazole-based mitochondrial uncouplers and anticoccidial leads.
Structural Role The unique 5-(dimethylamino)methyleneamino group governs downstream reactivity in building block chemistry.
Reference Utility Characterized by NMR and GC-MS; suitable as an analytical reference for spectral library and method development.

Why Generic Substitution Fails for This 4-Cyano-1,2,3-Triazole Intermediate


The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, but even minor substitutions can lead to profound differences in biological activity, physicochemical properties, and synthetic utility [1]. The specific combination of a 4-cyano group and a 5-(dimethylamino)methyleneamino substituent on this compound results in unique electronic and steric properties that are critical for its role as a synthetic intermediate. This is explicitly demonstrated in the optimization of mitochondrial uncouplers, where variations at the 5-position of the cyanotriazole ring were shown to dramatically change pharmacokinetic profiles, liver distribution, and toxicity, despite similar in vitro potency [2]. Therefore, simply interchanging this compound with another 4-cyano-1,2,3-triazole derivative without the exact N,N-dimethylimidoformamide group at the 5-position is likely to result in a failure to achieve the desired downstream chemical transformations or biological outcomes.

5‑Position substitution mismatch

Replacing the N,N‑dimethylimidoformamide group with other 5‑substituents may alter electronic and steric properties, leading to different synthetic reactivity and biological outcome.

Scaffold‑specific transformation risk

Other 4‑cyano‑1,2,3‑triazole analogs lacking this exact substitution pattern may not reproduce the same downstream chemical transformations reported for this intermediate.

Quantitative Performance Evidence and Gap Analysis


Comparative Performance Data Gap

A comprehensive search of primary research papers, patents, and authoritative databases was conducted to identify quantitative, comparator-based evidence for this specific compound. The search revealed that while the compound is cited as a key intermediate in the synthesis of a class of 4-cyano-1,2,3-triazole mitochondrial uncouplers, including the clinical candidate OPC-163493, no direct head-to-head performance data (e.g., potency, selectivity, yield, stability) was found that differentiates this specific intermediate from close structural analogs used in similar synthetic pathways [1]. The patent literature describes a large family of related compounds with variations at the 1- and 4-positions for use as anticoccidial agents, but does not provide quantitative comparative data for this specific molecule against its closest in-class relatives [2]. Therefore, a quantitative evidence guide cannot be constructed at this time. This is an explicit statement of limited high-strength differential evidence, not an indication of poor performance.

Comparative Performance Gap
Class‑level
No quantitative head‑to‑head data differentiating this intermediate from close structural analogs
Selection currently relies on chemical identity and supplier reliability rather than proven performance advantage.
Class‑level inference; verify supplier quality and lot consistency.
Medicinal Chemistry Chemical Synthesis Mitochondrial Uncouplers

Validated Research Applications


Synthesis of Liver-Targeted Mitochondrial Uncouplers

Based on the optimization pathway described by Okamoto et al. (2021), compounds with the 4-cyano-1,2,3-triazole core are crucial precursors for developing novel mitochondrial uncouplers (mUncouplers) [1]. The target compound, with its specific 5-position protection, likely serves as a key intermediate in the synthesis of analogs like 'compound 1' and the optimized clinical candidate OPC-163493. Researchers in metabolic disease and medicinal chemistry can use this building block to explore structure-activity relationships (SAR) at the triazole 1-position, which is critical for modulating organ distribution, particularly liver targeting, and mitigating acute toxicity [1].

Anticoccidial Agent Development Precursor

The patent literature, specifically US 4,752,611, identifies a broad class of 1,2,3-triazole compounds with a substituted benzyl group at the 1-position, an amido/cyano group at the 4-position, and an aminomethylene amino group at the 5-position as having surprisingly high activity against coccidiosis in poultry [2]. The target compound's structural features align with this pharmacophore model. It is a suitable starting material or intermediate for veterinary researchers investigating novel anticoccidial agents, where modifications to the benzyl and imidoformamide groups are used to optimize potency and safety profiles [2].

Analytical Reference Standard and Spectral Library Development

The compound has well-characterized spectral data, including 1H NMR and GC-MS spectra, which are available in the Wiley KnowItAll spectral libraries [3]. This makes it a valuable reference standard for analytical chemists engaged in method development, impurity profiling, or quality control (QC) of reaction mixtures during the synthesis of more advanced triazole-based pharmaceuticals. Its availability as a high-purity commercial product (e.g., 98% purity) further supports its use in generating reliable, reproducible analytical data .

Application
Selection Property
Validation Focus
Mitochondrial uncoupler synthesis intermediate
5‑position protection with N,N‑dimethylimidoformamide
Synthetic reactivity and SAR endpoint studies
Anticoccidial lead identification
1,2,3‑triazole pharmacophore alignment
In vitro anticoccidial screening endpoints
Analytical reference standard
Characterized NMR/GC‑MS spectra, high purity supply
Spectral library matching and method validation
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